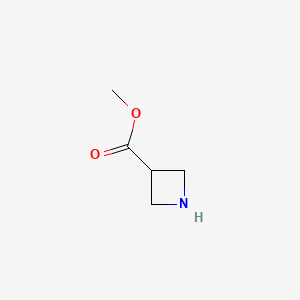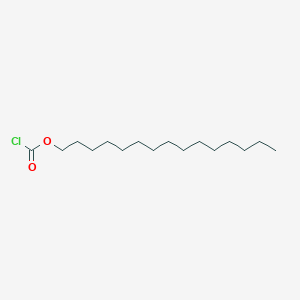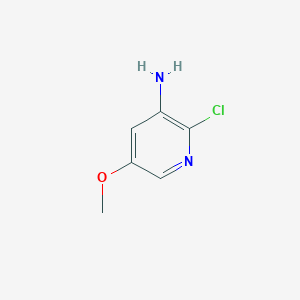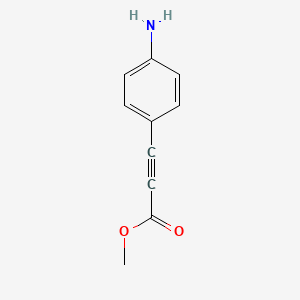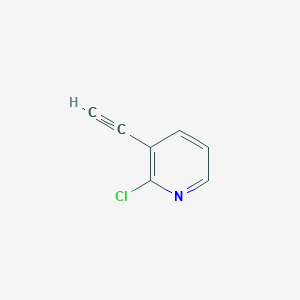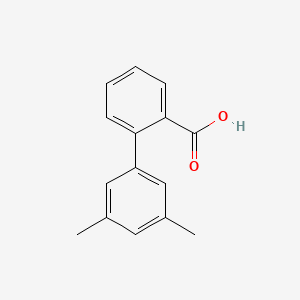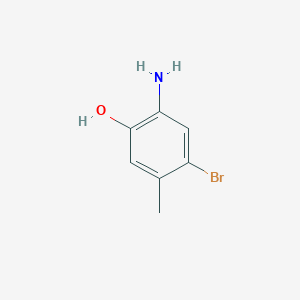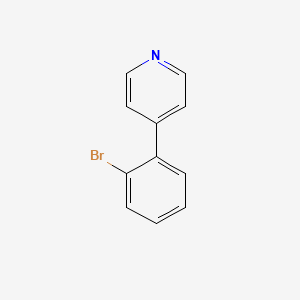
3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-: is a heterocyclic organic compound featuring an isoxazolone ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds, such as isothiazolinones, are known to have bacteriostatic and fungiostatic activity , suggesting that their targets could be enzymes or structures essential to these organisms.
Mode of Action
Isothiazolinones, a related group of compounds, are known to be effective biocides, suggesting that they interact with their targets in a way that inhibits growth or kills the organism .
Biochemical Pathways
Given the biocidal activity of related compounds, it is likely that the compound interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death .
Result of Action
Given the biocidal activity of related compounds, it can be inferred that the compound likely results in the inhibition of growth or death of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through the cyclization of appropriate precursors, such as hydroxylamine and β-keto esters, under acidic or basic conditions.
Methylation: The methyl group at the 5-position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The isoxazolone ring can undergo cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- serves as a versatile building block for constructing more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Isoxazolone, 2-methyl-5-methyl-: Lacks the chloromethyl group, resulting in different reactivity and applications.
3(2H)-Isoxazolone, 2-(bromomethyl)-5-methyl-: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
3(2H)-Isoxazolone, 2-(hydroxymethyl)-5-methyl-:
Uniqueness
The presence of the chloromethyl group in 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- imparts unique reactivity, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c1-4-2-5(8)7(3-6)9-4/h2H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVDUEBKNOYSAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(O1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605580 |
Source


|
| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69513-43-5 |
Source


|
| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
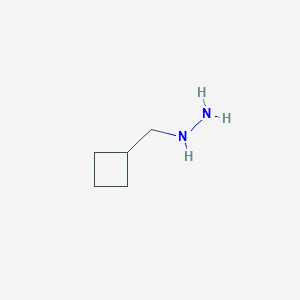
![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
amine](/img/structure/B1357731.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
